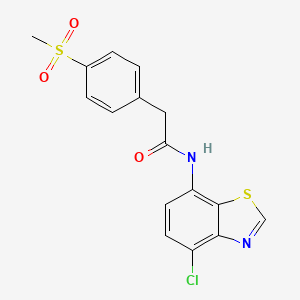![molecular formula C15H16N2O3S2 B6542926 N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide CAS No. 1060225-02-6](/img/structure/B6542926.png)
N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit dihydrofolate reductase (dhfr), a key enzyme in the folate pathway .
Mode of Action
Sulfonamides, including this compound, are known to inhibit dhfr . DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. By inhibiting DHFR, sulfonamides prevent the synthesis of nucleotides, thereby inhibiting DNA replication in cells .
Biochemical Pathways
The biochemical pathways affected by N-cyclopropyl-2-(4-(thiophene-2-sulfonamido)phenyl)acetamide are likely related to the folate pathway due to its potential inhibition of DHFR . This inhibition disrupts the synthesis of nucleotides, affecting DNA replication and cell division. The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells.
Result of Action
Based on the known effects of sulfonamides, this compound could potentially inhibit dna replication and cell division by disrupting the folate pathway . This could result in the death of rapidly dividing cells, such as bacterial cells or cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide in laboratory experiments is its high purity and stability. In addition, this compound is relatively easy to synthesize and is widely available. The main limitation of using this compound in laboratory experiments is its relatively low yield and the fact that it is not water soluble.
Direcciones Futuras
The potential future applications of N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide are numerous. It has been suggested that this compound could be used in the development of novel drug delivery systems, as well as in the study of the mechanism of action of drugs. In addition, this compound could be used in the study of the biochemical and physiological effects of drugs, as well as in the development of new therapeutic agents. Finally, this compound could be used in the development of new anti-inflammatory, anti-cancer, and anti-viral drugs.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide involves the reaction of thiophene-2-sulfonamide with cyclopropyl acetamide. The reaction is carried out in anhydrous acetonitrile, and the resulting product is purified by column chromatography. The yield of the reaction is typically around 50%, and the purity of the product is typically in the range of 95-99%.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide has been used in a wide range of scientific research applications. It has been used in the development of novel drug delivery systems, as well as in the study of the mechanism of action of drugs. In addition, this compound has been used in the study of the biochemical and physiological effects of drugs, as well as in the development of new therapeutic agents.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-14(16-12-7-8-12)10-11-3-5-13(6-4-11)17-22(19,20)15-2-1-9-21-15/h1-6,9,12,17H,7-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVCILAXJMIGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542854.png)
![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)
![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542876.png)
![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542903.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542918.png)
![N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542934.png)
![2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542942.png)